molecular formula C16H13NO3 B3879943 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-pyridinyl)-2-propen-1-one CAS No. 5677-94-1

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-pyridinyl)-2-propen-1-one

Cat. No. B3879943
CAS RN: 5677-94-1
M. Wt: 267.28 g/mol
InChI Key: BYGBMAUTPWSXFP-HNQUOIGGSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability.


Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.


Please consult with a professional chemist or a reliable source for accurate and detailed information.


properties

IUPAC Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyridin-4-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-14(3-1-12-5-7-17-8-6-12)13-2-4-15-16(11-13)20-10-9-19-15/h1-8,11H,9-10H2/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGBMAUTPWSXFP-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416598
Record name ST51003480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805062
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyridin-4-ylprop-2-en-1-one

CAS RN

5677-94-1
Record name ST51003480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-pyridinyl)-2-propen-1-one
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-pyridinyl)-2-propen-1-one
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-pyridinyl)-2-propen-1-one
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-pyridinyl)-2-propen-1-one
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1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-pyridinyl)-2-propen-1-one
Reactant of Route 6
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-pyridinyl)-2-propen-1-one

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